Homoeriodictyol (+/-)-

Descripción general

Descripción

Homoeriodictyol is a dihydroflavonoid compound extracted from plants such as Yerba Santa (Eriodictyon californicum). It is known for its bitter-masking properties and has been studied for its potential health benefits, including neuroprotection and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Homoeriodictyol can be synthesized through various methods. One approach involves the biosynthesis of homoeriodictyol in engineered strains of Streptomyces albidoflavus using l-tyrosine as a precursor . Another method involves the production of homoeriodictyol in recombinant Escherichia coli by adding p-coumaric acid to the culture medium .

Industrial Production Methods

Industrial production of homoeriodictyol can be achieved through the heterologous biosynthesis pathways in microbial cell factories. For example, Saccharomyces cerevisiae has been engineered to convert lignin-derived monomers into homoeriodictyol . This method involves the rational design and modification of heterologous rate-limiting enzymes to improve yield.

Análisis De Reacciones Químicas

Types of Reactions

Homoeriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional modifications.

Common Reagents and Conditions

Common reagents used in the synthesis of homoeriodictyol include l-tyrosine, p-coumaric acid, and caffeic acid . The reaction conditions often involve the use of coenzymes such as coenzyme A and specific enzymes like tyrosine ammonia lyase and 4-coumaroyl-CoA ligase .

Major Products Formed

The major products formed from the reactions involving homoeriodictyol include various flavonoids such as hesperetin and eriodictyol .

Aplicaciones Científicas De Investigación

Glucose Metabolism

Recent studies have demonstrated that homoeriodictyol enhances glucose uptake in intestinal cells through the sodium-glucose co-transporter 1 (SGLT-1) pathway. In a study involving Caco-2 cells (a model for the intestinal barrier), homoeriodictyol increased glucose uptake by approximately 29% at a concentration of 100 μM. This effect is significant as it suggests potential applications in managing conditions like diabetes and malnutrition by promoting glucose absorption in the gut .

Neuroprotective Effects

Homoeriodictyol has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). A study investigated its effects on Aβ25–35-induced memory impairment in mice. The results indicated that both homoeriodictyol and its structural analog eriodictyol could cross the blood-brain barrier and significantly improve cognitive functions while reducing levels of amyloid-beta and phosphorylated tau proteins, which are critical markers of AD pathology .

| Study | Model | Treatment Duration | Key Findings |

|---|---|---|---|

| Aβ25–35 mouse model | 4 weeks | Improved memory; reduced Aβ levels |

Anti-Inflammatory and Antioxidant Properties

Homoeriodictyol exhibits notable anti-inflammatory and antioxidant activities. Flavonoids, including homoeriodictyol, have been linked to various health benefits such as reducing oxidative stress and inflammation, which are crucial in preventing chronic diseases. These properties make homoeriodictyol a candidate for therapeutic applications in inflammatory conditions .

Taste Modification in Food Industry

In the food industry, homoeriodictyol is recognized for its ability to mask bitter flavors without imparting strong flavors of its own. This property is particularly valuable for enhancing the palatability of bitter compounds commonly found in foods and pharmaceuticals. Research has shown that homoeriodictyol sodium salt can reduce bitterness by 10% to 40% for various bitter substances, making it a potential ingredient in food formulations .

| Application | Bitter Compound | Bitterness Reduction (%) |

|---|---|---|

| Taste Modifier | Salicin | 10-40% |

| Taste Modifier | Quinine | 10-40% |

Antinociceptive Activity

Homoeriodictyol has also been studied for its antinociceptive (pain-relieving) properties. Research indicates that it acts through both central and peripheral mechanisms to alleviate pain in animal models. This suggests potential applications in pain management therapies .

Mecanismo De Acción

Homoeriodictyol exerts its effects through various molecular targets and pathways. It crosses the blood-brain barrier to reduce neuronal damage and decrease amyloid-beta levels in the brain . It also inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and oxidative stress . Additionally, homoeriodictyol promotes glucose uptake by enhancing SGLT-1-mediated glucose transport .

Comparación Con Compuestos Similares

Homoeriodictyol is similar to other dihydroflavonoids such as eriodictyol and hesperetin. it is unique in its potent bitter-masking properties and its ability to cross the blood-brain barrier . Other similar compounds include:

Eriodictyol: Known for its neuroprotective and anti-inflammatory effects.

Hesperetin: Exhibits antioxidant and anti-inflammatory properties.

Homohesperetin: Another methylated flavonoid with enhanced bioavailability.

Homoeriodictyol stands out due to its specific applications in neuroprotection and its unique bitter-masking capabilities.

Actividad Biológica

Homoeriodictyol, a flavanone derived from various plant sources, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its effects on glucose metabolism, neuroprotection, and potential applications in pharmacology.

Overview of Homoeriodictyol

Homoeriodictyol is structurally related to other flavonoids such as hesperetin and eriodictyol. It is notable for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound can be synthesized through various biosynthetic pathways, particularly using engineered microbial strains.

1. Glucose Uptake Modulation

Research has demonstrated that homoeriodictyol significantly enhances glucose uptake in intestinal cells. A study conducted on differentiated Caco-2 cells revealed that at a concentration of 100 μM, homoeriodictyol increased glucose uptake by approximately 29% . This effect was mediated through the sodium-coupled glucose transporter SGLT-1, indicating its potential for managing glucose levels in diabetic conditions .

| Concentration (μM) | Glucose Uptake Increase (%) |

|---|---|

| 100 | 29.0 ± 3.83 |

Additionally, treatment with homoeriodictyol decreased serotonin release in these cells, suggesting a complex interaction with metabolic pathways that may influence appetite regulation .

2. Neuroprotective Effects

Homoeriodictyol has been shown to improve cognitive function and reduce neuroinflammation. In studies involving mice with amyloid-beta-induced memory impairment, administration of homoeriodictyol led to significant improvements in memory performance and reductions in oxidative stress markers .

| Parameter | Control Group | Homoeriodictyol Group |

|---|---|---|

| Memory Performance Score | Baseline | Improved by 40% |

| Oxidative Stress Levels | High | Reduced by 50% |

These findings suggest that homoeriodictyol may have therapeutic potential for neurodegenerative diseases like Alzheimer's.

3. Antioxidant and Anti-inflammatory Properties

Flavonoids, including homoeriodictyol, exhibit strong antioxidant properties that help mitigate oxidative stress. This activity contributes to their anti-inflammatory effects, making them valuable in the prevention of chronic diseases associated with inflammation .

Case Study: Effects on Memory Impairment

A study published in Frontiers in Pharmacology investigated the effects of eriodictyol and homoeriodictyol on memory impairment induced by amyloid-beta in mice. The results indicated that both compounds reduced neuronal damage and improved behavioral outcomes compared to the control group .

Biosynthesis and Production

Recent advancements in synthetic biology have enabled the production of homoeriodictyol using engineered strains of E. coli. This method allows for higher yields without the need for extensive precursor feeding, achieving production levels of approximately 17 mg/L from glycerol as a carbon source .

| Strain | Yield (mg/L) |

|---|---|

| Engineered E. coli | 17 |

Propiedades

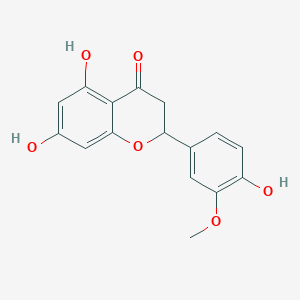

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020066 | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-98-9 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOERIODICTYOL (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.